Tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound classified within the isoquinoline derivatives, which are heterocyclic aromatic organic compounds known for their diverse biological activities and therapeutic potential. The presence of the tert-butyl group enhances the compound's lipophilicity, improving its membrane permeability and biological activity. This compound is particularly notable for its structural features, which include a tetrahydroisoquinoline core with bromo and fluoro substituents that can influence its reactivity and biological interactions .
The synthesis of tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves several key steps:
These synthetic routes can be optimized for industrial applications to enhance yield and purity.
The molecular formula of tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is with a molecular weight of approximately 329.20 g/mol. The structure features a tetrahydroisoquinoline core with specific substituents that influence its chemical properties:
This configuration contributes to its unique reactivity and potential biological activity .
Tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Compounds in this class have been associated with various biological activities including:
The exact biochemical pathways affected by this compound require further research to establish its pharmacokinetics and dynamics .
Tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for determining its handling and application in laboratory settings .
Tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system with a basic nitrogen atom. This structure enables diverse interactions with biological targets, contributing to its presence in numerous pharmacologically active compounds. THIQ-based natural products like saframycin A and quinocarcin exhibit potent antitumor properties by targeting DNA processing enzymes [9]. Clinically approved drugs such as the antitussive dextromethorphan and the vasodilator papaverine further exemplify the therapeutic versatility of this core structure. The THIQ framework facilitates multiple synthetic modifications at positions N-2, C-1, C-3, C-6, and C-7, enabling fine-tuning of pharmacological profiles for specific target classes including G-protein-coupled receptors, ion channels, and enzymes [9]. Its conformational rigidity allows precise spatial positioning of functional groups, making it invaluable for structure-based drug design against neurological disorders and infectious diseases.
Table 1: Biologically Active THIQ Natural Products and Derivatives
Compound Name | Biological Activity | Structural Features |
---|---|---|
Saframycin A | Antitumor antibiotic | Pentacyclic THIQ, quinone moiety |
Quinocarcin | DNA alkylating agent | Oxazolopyrrolo-THIQ system |
Bioxalomycin α1 | Antibacterial | Tetracyclic glycosylated THIQ |
Naphthyridinomycin | Antitumor/antibacterial | Pentacyclic THIQ with iminoquinone |
Halogen substitution, particularly bromine and fluorine at specific positions on the THIQ scaffold, profoundly influences molecular properties critical for drug efficacy. Bromine serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct complex derivatives, while its substantial size enhances hydrophobic binding in target pockets [8]. Fluorine’s high electronegativity modulates electron distribution, enhancing membrane permeability and metabolic stability through reduced oxidative metabolism [5]. The combination at C-5 (fluoro) and C-6 (bromo) creates ortho-substitution effects that favor specific ring conformations essential for target engagement. Computational studies of 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (C₉H₉BrFN) reveal distinct collision cross-sections (CCS) for various adducts: [M+H]+ (142.0 Ų), [M+Na]+ (153.3 Ų), and [M-H]- (145.1 Ų), indicating predictable three-dimensional structures amenable to rational design [5]. This halogen synergy balances lipophilicity (LogP ~2.5–3.5) and polar surface area, optimizing pharmacokinetic profiles in CNS and antimicrobial agents [8].
Table 2: Impact of Halogen Position on Molecular Properties
Substituent Pattern | Calculated LogP | Predicted CCS [M+H]+ (Ų) | Key Applications | |
---|---|---|---|---|
5-Fluoro-6-bromo (target) | 3.2 | 142.0 | Protease inhibitors, GPCR ligands | |
7-Bromo-8-fluoro (isomer) | 3.4 | 155.1 | Kinase inhibitors | |
6-Bromo (unfluorated) | 2.9 | 138.7 | Antimicrobial scaffolds | |
8-Benzyloxy-6-bromo-5-fluoro | 5.3 | Not reported | Multitargeted ligands | [4] |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9